molecular formula C9H15N3O B1394834 4-[(3-Amino-2-pyridinyl)amino]-2-butanol CAS No. 1220034-54-7

4-[(3-Amino-2-pyridinyl)amino]-2-butanol

Cat. No. B1394834
M. Wt: 181.23 g/mol
InChI Key: CJOBFPBTBMDGFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between ammonia and a carboxylic acid to form an amide . Pyridinium salts, which are structurally similar to the compound , have been synthesized through various methods and have shown a wide range of reactivity . Another study discusses the synthesis of new pyridine derivatives using 2-aminosubstituted benzothiazoles and piperazines .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex. Pyridinium salts, for instance, have shown a wide range of reactivity . Amino acids, which share some structural similarities with the compound , can react with each other to form peptide bonds .

Scientific Research Applications

Formation and Structure Analysis

The condensation of pyridine-2-carbonitrile with amino alcohols, including 2-amino-1-butanol, forms stable complexes with potential for cyclization and ammonia elimination. These complexes have been studied for their structure, involving N,N,O-coordination, suggesting applicability in coordination chemistry (Segl′a et al., 1999).

Synthesis of Heterocyclic Compounds

4-[(3-Amino-2-pyridinyl)amino]-2-butanol is used in the synthesis of heterocyclic compounds, such as pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating its role in the creation of complex organic structures with potential pharmaceutical applications (Petrov et al., 2015).

Use in Peptide and Peptidomimic Synthesis

The compound finds application in peptide synthesis, demonstrated by the preparation of β-amino-5-pyrimidinepropanoic ester, which is useful for constructing peptides and peptidomimics, highlighting its versatility in biochemical applications (Bovy & Rico, 1993).

Application in CO2 Solubility Analysis

Studies on tertiary amines, including 4-[(3-Amino-2-pyridinyl)amino]-2-butanol, have focused on their solubility in CO2, suggesting their potential use in carbon capture and environmental applications (Liu et al., 2019).

Role in Hydrogen Bonding and Polymorphism

The compound’s derivatives have been studied for their hydrogen bonding and polymorphism, especially in salts with quinaldinate. This research indicates its significance in understanding molecular interactions and crystal structure formation (Podjed & Modec, 2022).

Involvement in Biosynthesis

4-[(3-Amino-2-pyridinyl)amino]-2-butanol is involved in the biosynthesis of compounds like (R)-3-amino-1-butanol, indicating its importance in biocatalysis and pharmaceutical synthesis, particularly in the production of treatments for conditions like HIV/AIDS (Tang et al., 2019).

Fermentative Production

The compound has been used in the fermentative production of 4-amino-1-butanol, an intermediate for drugs and biodegradable polymers, showcasing its role in industrial biotechnology and renewable resource utilization (Prabowo et al., 2020).

properties

IUPAC Name

4-[(3-aminopyridin-2-yl)amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(13)4-6-12-9-8(10)3-2-5-11-9/h2-3,5,7,13H,4,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOBFPBTBMDGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C(C=CC=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267349
Record name 2-Butanol, 4-[(3-amino-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Amino-2-pyridinyl)amino]-2-butanol

CAS RN

1220034-54-7
Record name 2-Butanol, 4-[(3-amino-2-pyridinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 4-[(3-amino-2-pyridinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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